

Spectroscopic Profile of 8-Methylchroman-4-amine: A Predictive Technical Guide

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Compound of Interest

Compound Name: 8-Methylchroman-4-amine

Cat. No.: B1591170

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Introduction

8-Methylchroman-4-amine is a heterocyclic compound belonging to the chromane family. The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of various bioactive molecules, including some derivatives of Vitamin E and other pharmacologically active agents. The introduction of an amine group at the 4-position and a methyl group on the aromatic ring creates a chiral center and specific electronic and steric properties that are of significant interest to researchers in drug discovery and development.

A thorough understanding of the molecular structure is paramount for elucidating structure-activity relationships (SAR) and for quality control during synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed predictive analysis of the ^1H NMR, ^{13}C NMR, IR, and MS spectra of **8-Methylchroman-4-amine**. In the absence of comprehensive published experimental data for this specific molecule, this document serves as a robust predictive framework, grounded in fundamental spectroscopic principles and data from analogous structures.

The methodologies and interpretations presented herein are designed to be a self-validating system for researchers, explaining the causality behind the expected spectral characteristics.

Molecular Structure and Stereochemistry

The structure of **8-Methylchroman-4-amine** features a bicyclic system with a chiral center at the C4 carbon, meaning it can exist as (R) and (S) enantiomers. The spectroscopic data for both enantiomers will be identical in achiral solvents.

¹H NMR Spectroscopy: A Detailed Predictive Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of **8-Methylchroman-4-amine** in a common deuterated solvent like CDCl₃ is expected to show distinct signals for the aromatic, aliphatic, amine, and methyl protons.

Experimental Considerations

A standard ¹H NMR experiment would be conducted at a high field (e.g., 400 or 500 MHz) to ensure good signal dispersion. The sample would be dissolved in a deuterated solvent, with tetramethylsilane (TMS) used as an internal standard (δ 0.00 ppm). For the amine protons, a D₂O exchange experiment would be invaluable for confirming their signal, as the N-H protons would be replaced by deuterium, causing their signal to disappear from the spectrum.

Predicted Chemical Shifts and Coupling Constants

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H5	~6.95	d	$J \approx 7.5$
H6	~6.75	t	$J \approx 7.5$
H7	~6.85	d	$J \approx 7.5$
H4 (methine)	~4.10	t	$J \approx 4.0$
H2 (methylene)	~4.25 (axial), ~4.15 (equatorial)	m	-
H3 (methylene)	~2.10 (axial), ~1.90 (equatorial)	m	-
-CH ₃ (methyl)	~2.20	s	-
-NH ₂ (amine)	~1.60	br s	-

Interpretation and Rationale

- Aromatic Protons (H5, H6, H7):** These protons are on the benzene ring and are expected to appear in the aromatic region (typically 6.5-8.0 ppm). The electron-donating nature of the ether oxygen and the methyl group will shield these protons, shifting them upfield compared to benzene (7.36 ppm). The H6 proton, being situated between two other protons, is predicted to be a triplet, while H5 and H7 will be doublets.
- Methine Proton (H4):** This proton is attached to the chiral center and is deshielded by both the adjacent amine group and the aromatic ring. Its chemical shift is therefore predicted to be around 4.10 ppm. It is expected to appear as a triplet due to coupling with the two adjacent protons on C3.
- Methylene Protons (H2 and H3):** The protons on C2 are diastereotopic and will have different chemical shifts. They are adjacent to the ether oxygen, which will deshield them, placing their signals around 4.15-4.25 ppm. The protons on C3 are also diastereotopic and will appear as complex multiplets around 1.90-2.10 ppm.

- **Methyl Protons (-CH₃):** The methyl group attached to the aromatic ring is expected to produce a singlet (as there are no adjacent protons to couple with) around 2.20 ppm.
- **Amine Protons (-NH₂):** The protons of the primary amine group typically appear as a broad singlet due to rapid exchange and quadrupole broadening from the nitrogen atom.^[1] Their chemical shift can vary depending on concentration and solvent, but a range of 1.0-4.0 ppm is typical.^[2] A D₂O exchange experiment would confirm this assignment by causing the peak to disappear.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments. For **8-Methylchroman-4-amine**, all 10 carbon atoms are chemically distinct due to the lack of a plane of symmetry, and therefore, 10 signals are expected in the broadband proton-decoupled ¹³C NMR spectrum.^[3]

Predicted Chemical Shifts

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C4 (methine)	~50
C2 (methylene)	~65
C3 (methylene)	~35
C8a (quaternary)	~148
C4a (quaternary)	~122
C8 (quaternary)	~125
C5	~128
C6	~117
C7	~120
-CH ₃ (methyl)	~16

Interpretation and Rationale

- **Aromatic Carbons (C4a, C5, C6, C7, C8, C8a):** These carbons will resonate in the downfield region of the spectrum (110-160 ppm). The carbons directly attached to the oxygen (C8a) and the methyl group (C8) will have distinct chemical shifts. The quaternary carbons (C4a, C8, and C8a) can be identified using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.
- **Aliphatic Carbons (C2, C3, C4):** The C2 carbon, being adjacent to the ether oxygen, will be the most deshielded of the aliphatic carbons. The C4 carbon, attached to the nitrogen of the amine group, will also be deshielded. The C3 carbon will be the most upfield of the ring's aliphatic carbons.
- **Methyl Carbon (-CH₃):** The carbon of the methyl group will appear at the most upfield region of the spectrum, typically around 15-20 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of **8-Methylchroman-4-amine** is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-O bond of the ether, the aromatic C-H and C=C bonds, and the aliphatic C-H bonds.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3400-3300	N-H symmetric & asymmetric stretch	Primary Amine
3100-3000	C-H stretch	Aromatic
2960-2850	C-H stretch	Aliphatic (CH ₂ , CH ₃)
1620-1580	N-H bend (scissoring)	Primary Amine
1600 & 1475	C=C stretch	Aromatic Ring
1250-1200	C-O stretch	Aryl-alkyl ether
850-750	C-H out-of-plane bend	Aromatic (substitution pattern)

Interpretation and Rationale

- **N-H Vibrations:** A key feature will be the two bands in the 3400-3300 cm⁻¹ region, characteristic of the symmetric and asymmetric N-H stretching of a primary amine.^[4] Another important band for a primary amine is the N-H bending (scissoring) vibration, which is expected around 1620-1580 cm⁻¹.^[4]
- **C-H Stretching:** The spectrum will show C-H stretching vibrations for both the aromatic and aliphatic protons. The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹.^[5]
- **Aromatic C=C Stretching:** The presence of the benzene ring will give rise to characteristic C=C stretching bands around 1600 cm⁻¹ and 1475 cm⁻¹.
- **C-O Stretching:** The strong C-O stretching vibration of the aryl-alkyl ether is expected in the 1250-1200 cm⁻¹ region.^[6]
- **Fingerprint Region:** The region below 1500 cm⁻¹ is the fingerprint region, containing complex vibrations that are unique to the molecule. The C-H out-of-plane bending vibrations in the 850-750 cm⁻¹ range can provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

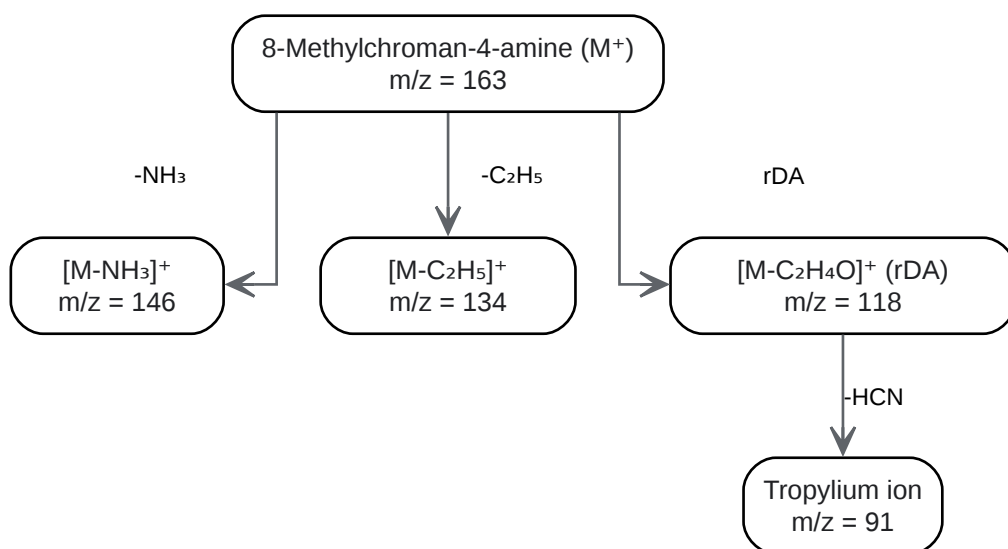
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. For **8-Methylchroman-4-amine** ($C_{10}H_{13}NO$), the exact mass is 163.0997 g/mol .

Predicted Mass Spectrum

- Molecular Ion (M^+): An odd molecular weight of 163 is expected, consistent with the nitrogen rule which states that a compound with an odd number of nitrogen atoms will have an odd molecular weight.[7] The molecular ion peak is expected to be reasonably intense.
- Major Fragment Ions (m/z):
 - m/z 146: Loss of NH_3 (17 amu) via a rearrangement reaction.
 - m/z 134: Loss of an ethyl group (C_2H_5 , 29 amu) followed by rearrangement.
 - m/z 118: A key fragmentation would be the retro-Diels-Alder (rDA) reaction of the heterocyclic ring, leading to the loss of C_2H_4O (44 amu).
 - m/z 91: A tropylium ion, characteristic of compounds containing a benzyl group.

Fragmentation Workflow

The fragmentation of **8-Methylchroman-4-amine** is likely to be initiated by the ionization of a lone pair electron on the nitrogen or oxygen atom. The primary fragmentation pathways are predicted to be alpha-cleavage and retro-Diels-Alder reaction.



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Caption: Predicted major fragmentation pathways for **8-Methylchroman-4-amine** in Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive predictive overview of the NMR, IR, and MS spectroscopic data for **8-Methylchroman-4-amine**. The predicted spectra are based on established principles of spectroscopy and data from structurally related compounds. This information is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, aiding in the identification, characterization, and quality control of this important chroman derivative. The experimental verification of these predictions will be a crucial step in further solidifying our understanding of the chemical properties of **8-Methylchroman-4-amine**.

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